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Compound of Interest
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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals managing infectious

complications following Deep Anterior Lamellar Keratoplasty (DALK).

Frequently Asked Questions (FAQs)
Q1: What are the most common pathogens causing infections after DALK?

A1: Post-DALK infections are predominantly fungal, with Candida species being the most

frequently isolated pathogen.[1][2][3][4] Bacterial infections are less common but can also

occur, with reported cases including Klebsiella pneumoniae and mycobacteria.[5] The

sequestered graft-host interface may create a hypoxic environment conducive to fungal growth.

[1][4]

Q2: When do infections typically present after DALK surgery?

A2: Infections can present from a few days to several months post-surgery.[5] A review of

literature found that the majority of cases (87%) occurred within the first 3 months after the

procedure.[6] Early-onset cases (within days) may have a more rapid progression.[5]

Q3: What are the typical clinical signs of a post-DALK interface infection?

A3: Interface infectious keratitis (IIK) is a unique complication of lamellar procedures.[7] It is

often characterized by white or cream-colored deposits scattered at the graft-host interface with
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minimal overlying inflammation.[5] Other signs can include conjunctival injection, stromal

edema, and endothelial plaques in fungal cases.[6] In some instances, it might be

misdiagnosed as non-infectious inflammation or graft rejection.[5]

Q4: What are the primary risk factors for developing an infection after DALK?

A4: Risk factors can be categorized into host status, surgical factors, and post-operative

management.[8] Key factors include pre-existing ocular surface disease, persistent epithelial

defects, and long-term use of topical corticosteroids.[8][9][10] Donor-to-host transmission is

also a significant concern, with a number of cases linked to positive donor rim cultures,

especially for fungal infections.[1][2][5]

Q5: Are topical antimicrobials effective for treating post-DALK interface infections?

A5: The effectiveness of topical antimicrobials is often limited due to the deep, sequestered

location of the infection at the graft-host interface, which impairs drug penetration.[2][3][4][5]

While they are a mainstay of initial treatment, many cases of interface keratitis do not respond

to topical therapy alone and require more invasive interventions.[3][5]

Q6: What are the surgical options if medical therapy fails?

A6: If medical therapy is unsuccessful, surgical intervention is often necessary.[5] Options

include:

Interface Irrigation/Wash: Antimicrobial agents are injected directly into the interface.[5][9]

Graft Removal/Exchange: The infected lamellar graft can be removed, allowing the surface

to heal with antimicrobial treatment, followed by a secondary DALK or a penetrating

keratoplasty (PKP).[5][9] Recurrences have been reported after repeat DALK, sometimes

necessitating a PKP.[7][9]

Therapeutic Penetrating Keratoplasty (PKP): In cases with non-responding infiltrates or

corneal perforation, a full-thickness graft (PKP) may be required.[7][9] Early excisional PKP

has shown high therapeutic efficacy and good visual outcomes.[2][4]
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Guide 1: Initial Management of a Suspected Post-DALK
Infection
Problem: A patient presents with signs of inflammation or infiltration at the graft-host interface

post-DALK.

Steps:

Clinical Examination: Perform a thorough slit-lamp examination to assess the location, depth,

and characteristics of the infiltrate. Note any signs of anterior chamber reaction.

Discontinue Corticosteroids: Immediately stop all topical corticosteroid treatments to avoid

worsening a potential infection.[3]

Attempt Microbiological Sampling: Due to the deep location, standard corneal scraping is

often not possible. Consider the following:

Confocal Microscopy: Can help visualize fungal hyphae or other microorganisms in vivo,

aiding in a presumptive diagnosis.[5]

Localized Biopsy: For paracentral infiltrates, localized removal of the overlying epithelium

and debulking of the infiltrate with forceps can provide a sample for microbiological

analysis.[3]

Initiate Empirical Therapy: While awaiting diagnostic results, start empirical broad-spectrum

antimicrobial therapy. This typically includes intensive topical fortified antibiotics and

antifungals (e.g., voriconazole).[3][4]

Monitor Closely: Re-evaluate the patient frequently (e.g., every 24-48 hours) to assess the

response to treatment.

Guide 2: Non-Responsive Interface Infiltrate After 72
Hours of Topical Therapy
Problem: The interface infiltrate is worsening or showing no improvement despite intensive

topical antimicrobial therapy.
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Steps:

Re-evaluate Diagnosis: Use confocal microscopy if not already performed to confirm the

presence of infectious organisms and rule out non-infectious causes.

Consider Intrastromal/Interface Injections: For deep-seated infections, targeted delivery of

antimicrobials can be more effective. Intrastromal or interface injections of agents like

voriconazole have been shown to resolve recalcitrant fungal keratitis.[9]

Prepare for Surgical Intervention: If the infection continues to progress, medical therapy is

likely to fail. Counsel the patient on the need for surgery.

Choose Surgical Approach:

Less Invasive: Attempting a graft lift and interface wash/irrigation with antimicrobial agents.

[5]

More Definitive: Proceed with the removal of the DALK graft (keratectomy) followed by a

therapeutic penetrating keratoplasty (PKP).[2][5] This is often the most effective treatment

for eradicating the infection.[2][4]

Quantitative Data Summary
Table 1: Causative Organisms in Post-Lamellar Keratoplasty Interface Infections
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Organism Type
Most Common
Genera/Species

Reference

Fungi
Candida spp. (C. albicans, C.

glabrata)
[1][2][4]

Aspergillus spp. [5]

Bacteria
Gram-positives (S.

pneumoniae, S. aureus)
[11]

Gram-negatives (K.

pneumoniae, Rhodococcus

equi)

[5]

Mycobacteria, Nocardia [5]

Protozoa Acanthamoeba [12][13]

Table 2: Treatment Outcomes for Post-DALK Interface Infectious Keratitis (IIK)

Treatment Modality
Success Rate /
Outcome

Notes Reference

Topical & Systemic

Medical Therapy

Alone

Generally low efficacy

for deep interface

infections.

Often requires adjunct

surgical intervention.
[2][4]

Intrastromal

Voriconazole Injection

Resolved 72% of

deep recalcitrant

fungal keratitis in one

study.

Useful for non-

responding deep

infections.

[9]

Graft Removal /

Exchange

Variable success;

recurrences have

been reported.

May be followed by a

secondary DALK or

PKP.

[5][7][9]

Therapeutic

Penetrating

Keratoplasty (PKP)

High success in

eradicating infection;

considered the most

effective treatment.

A clear graft was

achieved in 23-81% of

eyes post-PKIK

treatment.

[2][4][9]
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Experimental Protocols
Protocol 1: Corneal Scraping and Microbiological
Workup

Objective: To obtain a sample from a corneal infiltrate for microbiological identification.

Methodology:

Anesthesia: Instill a topical anesthetic (e.g., proparacaine hydrochloride 0.5%).

Sampling: For interface keratitis, if the infiltrate is accessible (e.g., paracentral), gently

remove the overlying epithelium with a sterile blade. Use a sterile spatula or forceps to

carefully collect material from the infiltrate's leading edge and base.[3]

Smear Preparation: Smear the collected material directly onto glass slides for Gram stain,

Giemsa stain, and Potassium Hydroxide (KOH) wet mount.

Culture Inoculation: Inoculate the remaining material directly onto culture media:

Bacterial: Blood agar, chocolate agar, thioglycolate broth.

Fungal: Sabouraud dextrose agar (without cycloheximide).

Acanthamoeba: Non-nutrient agar with an E. coli overlay.

Incubation: Incubate plates at appropriate temperatures (37°C for bacteria, 25-30°C for

fungi) and observe for growth for several weeks.

Protocol 2: In Vivo Confocal Microscopy (IVCM)
Objective: Non-invasive, real-time imaging of the corneal microstructure to aid in the rapid

presumptive diagnosis of infectious keratitis.

Methodology:

Anesthesia: Instill a topical anesthetic.
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Coupling Gel: Apply a sterile, viscous coupling gel to the tip of the microscope objective

lens.

Applanation: Gently applanate the cornea with the objective lens.

Imaging: Systematically scan through the corneal layers, from the epithelium down to the

endothelium, focusing on the graft-host interface.

Image Interpretation:

Fungal Filaments: Appear as hyper-reflective, branching, linear structures (hyphae).

Acanthamoeba: May appear as hyper-reflective, double-walled cysts or ovoid

trophozoites.

Bacteria: Difficult to detect reliably, but large filamentous bacteria like Nocardia may be

visualized.[5]

Visualizations
Caption: Diagnostic workflow for suspected post-DALK infection.

Caption: Treatment algorithm for refractory post-DALK interface keratitis.
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Caption: Key risk factors contributing to post-DALK infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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